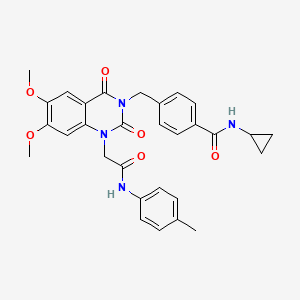

N-cyclopropyl-4-((6,7-dimethoxy-2,4-dioxo-1-(2-oxo-2-(p-tolylamino)ethyl)-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide

Description

N-cyclopropyl-4-((6,7-dimethoxy-2,4-dioxo-1-(2-oxo-2-(p-tolylamino)ethyl)-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide is a synthetic quinazolinone derivative featuring a benzamide core substituted with a cyclopropyl group and a p-tolylaminoethyl side chain. Its structure integrates a 6,7-dimethoxy-substituted quinazolinone ring, a methylene bridge, and a benzamide moiety.

Properties

Molecular Formula |

C30H30N4O6 |

|---|---|

Molecular Weight |

542.6 g/mol |

IUPAC Name |

N-cyclopropyl-4-[[6,7-dimethoxy-1-[2-(4-methylanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]methyl]benzamide |

InChI |

InChI=1S/C30H30N4O6/c1-18-4-10-21(11-5-18)31-27(35)17-33-24-15-26(40-3)25(39-2)14-23(24)29(37)34(30(33)38)16-19-6-8-20(9-7-19)28(36)32-22-12-13-22/h4-11,14-15,22H,12-13,16-17H2,1-3H3,(H,31,35)(H,32,36) |

InChI Key |

WYBJVFXKOOWLPA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CN2C3=CC(=C(C=C3C(=O)N(C2=O)CC4=CC=C(C=C4)C(=O)NC5CC5)OC)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-4-((6,7-dimethoxy-2,4-dioxo-1-(2-oxo-2-(p-tolylamino)ethyl)-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide typically involves multi-step organic reactions. The process may start with the preparation of the quinazolinone core, followed by the introduction of the cyclopropyl group and the benzamide moiety. Common reagents and conditions used in these reactions include:

Cyclopropylation: Introduction of the cyclopropyl group using cyclopropyl bromide and a base such as potassium carbonate.

Quinazolinone Formation: Cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.

Benzamide Formation: Coupling of the quinazolinone intermediate with p-toluidine and subsequent acylation with benzoyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-4-((6,7-dimethoxy-2,4-dioxo-1-(2-oxo-2-(p-tolylamino)ethyl)-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide can undergo various chemical reactions, including:

Oxidation: Conversion of functional groups to higher oxidation states using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction of carbonyl groups to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic or electrophilic substitution reactions at the aromatic ring or other reactive sites.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce alcohol derivatives.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Investigation of its biological activity, including potential antimicrobial, anticancer, or anti-inflammatory properties.

Medicine: Exploration of its therapeutic potential in treating diseases.

Industry: Use as an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of N-cyclopropyl-4-((6,7-dimethoxy-2,4-dioxo-1-(2-oxo-2-(p-tolylamino)ethyl)-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide involves its interaction with specific molecular targets and pathways. These may include:

Enzyme Inhibition: Binding to and inhibiting the activity of enzymes involved in disease pathways.

Receptor Modulation: Interaction with cellular receptors to modulate signaling pathways.

DNA Intercalation: Insertion into DNA strands, affecting replication and transcription processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural homology with several quinazolinone and benzamide derivatives. Key comparisons include:

Bioactivity and Mechanism of Action

- Kinase Inhibition: Quinazolinone derivatives are recognized for ATP-competitive kinase inhibition. The 6,7-dimethoxy groups in the target compound may enhance binding affinity to hydrophobic kinase pockets, akin to gefitinib analogs .

- Anticancer Potential: Structural analogs with phenyl and thioether substituents (e.g., 2-[(3-methyl-4-oxo-2-quinazolinyl)thio]-N-phenylacetamide) show cytotoxicity against HeLa and MCF-7 cell lines, suggesting the target compound may share similar mechanisms .

- Metabolic Stability : The cyclopropyl group may improve metabolic stability compared to simpler alkyl chains (e.g., ethyl or methyl in other analogs), as cyclopropane rings resist oxidative degradation .

Biological Activity

N-cyclopropyl-4-((6,7-dimethoxy-2,4-dioxo-1-(2-oxo-2-(p-tolylamino)ethyl)-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide is a synthetic compound that has garnered attention for its potential therapeutic applications, particularly in oncology. This article explores its biological activity, focusing on its mechanisms of action, efficacy against cancer cell lines, and comparative analysis with similar compounds.

Structural Overview

The compound features a complex structure that includes:

- Cyclopropyl Group : This moiety is known for enhancing the lipophilicity and bioavailability of the compound.

- Quinazoline Derivative : A key structural component that contributes to its biological activity by interacting with various cellular targets.

Research indicates that N-cyclopropyl-4-benzamide primarily acts as an inhibitor of cyclin-dependent kinases (CDKs) . CDKs are crucial regulators of the cell cycle, and their dysregulation is often implicated in cancer progression. The inhibition of CDKs can lead to:

- Cell Cycle Arrest : Preventing cancer cells from proliferating.

- Induction of Apoptosis : Triggering programmed cell death in malignant cells.

Key Findings from Research Studies

- Inhibition of CDK Activity : Studies have shown that N-cyclopropyl-4-benzamide effectively inhibits CDK pathways, which is critical for overcoming resistance mechanisms in cancer therapies. The compound's binding affinity to CDK enzymes has been characterized using techniques like surface plasmon resonance and molecular docking simulations.

-

Efficacy Against Cancer Cell Lines : In vitro studies demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance:

- IC50 Values : The half-maximal inhibitory concentration (IC50) values indicate potent activity against specific cancer types, comparable to established CDK inhibitors.

Comparative Analysis with Similar Compounds

To understand the unique properties of N-cyclopropyl-4-benzamide, it is essential to compare it with other known CDK inhibitors:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Palbociclib | Selective CDK 4/6 inhibitor | Approved for breast cancer treatment |

| Abemaciclib | Selective CDK 4/6 inhibitor | Used in breast cancer therapy |

| Roniciclib | Non-selective CDK inhibitor | Under investigation for various cancers |

| N-cyclopropyl-4-benzamide | Unique cyclopropyl group; dual inhibition mechanism | Potentially targets multiple pathways involved in tumorigenesis |

This table highlights how N-cyclopropyl-4-benzamide stands out due to its unique structural features and dual mechanism targeting multiple cellular pathways involved in tumorigenesis.

Case Studies

Several case studies have documented the effects of N-cyclopropyl-4-benzamide on specific cancer types:

- Breast Cancer Models : Preclinical models treated with this compound showed significant reductions in tumor size and improved survival rates compared to control groups.

- Mechanistic Insights : Investigations into the molecular pathways affected by this compound revealed alterations in signaling pathways associated with cell proliferation and apoptosis, further supporting its potential as a therapeutic agent.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for constructing the quinazolinone core in this compound?

- Methodological Answer : The quinazolinone core can be synthesized via cyclocondensation of anthranilic acid derivatives with urea or via oxidative cyclization of 2-aminobenzamide precursors. For substituted derivatives, refluxing with substituted benzaldehydes in ethanol under acidic conditions (e.g., glacial acetic acid) followed by solvent evaporation and filtration is effective . Key parameters include reaction time (4–6 hours), solvent polarity, and stoichiometric control of substituents (e.g., p-tolylamino groups).

Q. How can structural confirmation be achieved for this compound using spectroscopic techniques?

- Methodological Answer :

- 1H/13C NMR : Assign peaks for cyclopropyl protons (δ 0.5–1.5 ppm), methoxy groups (δ 3.8–4.0 ppm), and amide protons (δ 6.5–8.5 ppm). Compare with analogous quinazolinone derivatives .

- HRMS : Confirm molecular ion [M+H]+ with <5 ppm mass error.

- IR : Validate carbonyl stretches (1650–1750 cm⁻¹) and NH/OH bands (3200–3500 cm⁻¹) .

Q. What in vitro models are suitable for preliminary evaluation of GABAergic activity?

- Methodological Answer : Use PTZ (pentylenetetrazol)-induced seizure models in mice to assess anticonvulsant activity, as demonstrated for structurally related quinazolinones. Measure latency to clonic seizures and mortality rates. For receptor affinity, perform competitive binding assays with radiolabeled GABA_A ligands (e.g., [³H]muscimol) .

Advanced Research Questions

Q. How can contradictions between computational docking predictions and in vitro activity data be resolved?

- Methodological Answer :

- Validation Steps : Reassess docking parameters (e.g., protein flexibility, solvation effects) using molecular dynamics simulations.

- Experimental Cross-Check : Perform surface plasmon resonance (SPR) to measure binding kinetics or evaluate off-target effects via kinase profiling panels.

- Data Integration : Corrogate results with cryo-EM structures of GABA_A receptors to identify allosteric binding pockets .

Q. What AI-driven approaches optimize synthesis or process design for this compound?

- Methodological Answer :

- COMSOL Multiphysics : Simulate reaction kinetics (e.g., diffusion rates in ethanol/glacial acetic acid mixtures) to refine reflux conditions.

- Smart Laboratories : Implement closed-loop systems with real-time HPLC-MS feedback to adjust reaction parameters (e.g., temperature, stoichiometry) autonomously .

- Machine Learning : Train models on existing quinazolinone synthesis data to predict optimal solvent systems or catalyst combinations.

Q. How can structure-activity relationship (SAR) studies be designed to probe the benzamide and quinazolinone moieties?

- Methodological Answer :

- Systematic Substitution : Synthesize analogs with variations in methoxy positions (6,7 vs. 5,8), cyclopropyl replacements (e.g., tert-butyl), and benzamide linker lengths.

- Biological Assays : Test analogs in parallel against GABA_A receptors (radioligand displacement) and in vivo seizure models. Use PCA (principal component analysis) to correlate substituent electronegativity with activity .

Q. What strategies improve pharmacokinetic (PK) modeling accuracy for this compound?

- Methodological Answer :

- In Silico ADMET : Use SwissADME or ADMETLab 2.0 to predict logP, CYP450 inhibition, and blood-brain barrier permeability. Cross-validate with experimental Caco-2 permeability assays.

- Limitations : Current models underestimate metabolic stability of cyclopropyl groups; supplement with microsomal stability tests (e.g., human liver microsomes) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in biological activity between structural analogs?

- Methodological Answer :

- Hypothesis Testing : Compare solubility (via shake-flask method) and aggregation propensity (dynamic light scattering) to rule out false negatives.

- Target Engagement : Use cellular thermal shift assays (CETSA) to confirm target binding in physiological conditions.

- Meta-Analysis : Review CRDC 2020 subclass RDF2050108 (process control in chemical engineering) to identify batch-to-batch variability in synthesis .

Experimental Design Frameworks

Q. What theoretical frameworks guide mechanistic studies of this compound’s activity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.